Citronellal

Descripción general

Descripción

It is the primary component in the essential oils of plants such as Cymbopogon (lemongrass), lemon-scented gum, and lemon-scented tea tree . Citronellal is renowned for its distinctive lemon scent and is widely used in the fragrance and flavor industries. Additionally, it possesses insect repellent properties, making it a common ingredient in mosquito repellents .

Mecanismo De Acción

Target of Action

Citronellal, a monoterpenoid aldehyde, primarily targets microbial cell membranes and insects . It disrupts the integrity of microbial cell membranes, leading to cell death . It also acts as an effective repellent against mosquitoes and other insects .

Mode of Action

This compound interacts with its targets by masking scents that are attractive to insects, making it difficult for them to locate their targets to feed . In the case of microbes, this compound disrupts the cell membrane, causing loss of cell integrity and ultimately leading to cell death .

Biochemical Pathways

The biosynthesis of this compound involves a three-step pathway. It starts with the conversion of geranyl diphosphate to citral, which is then reduced to this compound. The final step involves the reduction of this compound to citronellol .

Pharmacokinetics

It’s known that this compound and its major components, if they get into the environment, are expected to turn into vapors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in the death of microbial cells and the repelling of insects . It has been shown to have strong antifungal qualities and high repellent effectiveness against mosquitoes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in water, this compound and its major components vaporize from the surface at a moderate rate . The effectiveness of this compound as an insect repellent can also be influenced by the presence of other scents in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Citronellal can be synthesized through various methods. One common synthetic route involves the cyclization of this compound to isopulegol, followed by hydrogenation to menthol. This process typically requires bifunctional catalysts with Lewis acid sites for cyclization and metal particles for hydrogenation . The reaction conditions often involve temperatures around 70°C and the use of solvents like cyclohexane .

Industrial Production Methods: Industrial production of this compound primarily involves the steam distillation of essential oils from plants like Cymbopogon. The extracted oil contains a significant percentage of this compound, which can be further purified through fractional distillation .

Análisis De Reacciones Químicas

Types of Reactions: Citronellal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form citronellic acid.

Reduction: Reduction of this compound yields citronellol, a monoterpenoid alcohol.

Cyclization: this compound can cyclize to form isopulegol, which can further be hydrogenated to menthol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Cyclization and Hydrogenation: Bifunctional catalysts like Ru/H-beta-300 zeolite are used for cyclization and hydrogenation reactions.

Major Products:

Citronellic Acid: Formed through oxidation.

Citronellol: Formed through reduction.

Isopulegol and Menthol: Formed through cyclization and hydrogenation

Aplicaciones Científicas De Investigación

Citronellal has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various compounds, including menthol and isopulegol.

Biology: Exhibits antifungal and antibacterial properties, making it useful in biological studies.

Medicine: Investigated for its potential analgesic and anti-inflammatory effects.

Industry: Widely used in the fragrance and flavor industries, as well as in insect repellents.

Comparación Con Compuestos Similares

Citronellal is often compared with other monoterpenoids such as citral, citronellol, and hydroxythis compound:

Citral: Another monoterpenoid aldehyde with a strong lemon scent, used in flavor and fragrance industries.

Citronellol: A monoterpenoid alcohol derived from the reduction of this compound, known for its rose-like scent.

Hydroxythis compound: A derivative of this compound used in perfumery for its floral scent.

Uniqueness: this compound’s unique combination of a strong lemon scent and insect repellent properties distinguishes it from other similar compounds. Its versatility in various chemical reactions and applications further highlights its significance in multiple industries .

Propiedades

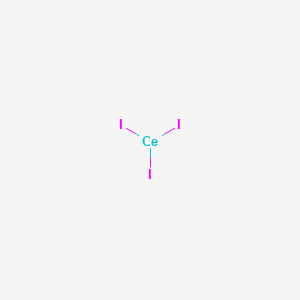

IUPAC Name |

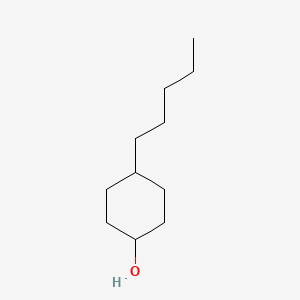

3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041790 | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (74 °C) (CLOSED CUP) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.28 [mmHg], VP: 5 mm Hg, temp not specified | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |

CAS No. |

106-23-0 | |

| Record name | Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITRONELLAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does citronellal exert its antinociceptive effect?

A1: Research suggests that this compound exhibits antinociceptive properties, meaning it can reduce pain perception. Studies in mice have demonstrated that this compound can increase pentobarbital-induced sleeping time, reduce writhing behavior in response to pain stimuli, and increase pain thresholds in hot plate tests [, ]. While the exact mechanism remains unclear, studies with the (R)-(+)-citronellal isomer point towards an interaction with the opioid pathway, as its effects were reversed by the opioid antagonist naloxone [].

Q2: Does this compound's chirality influence its interaction with biological targets?

A2: Yes, research indicates a significant difference in the effects of (+)-citronellal (1) and (-)-citronellal (2) on microtubules (MTs). While (+)-citronellal effectively disrupts MTs in both animal and plant cells, (-)-citronellal shows no such effect []. This suggests that the MT system can discriminate between different enantiomers, impacting their biological activity.

Q3: Can this compound influence the bitterness perception of other compounds?

A3: Studies have shown that (R)-citronellal can attenuate the perceived bitterness of caffeine []. This effect is attributed to (R)-citronellal's ability to act as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively blocking caffeine-induced calcium signaling [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q5: Are there any spectroscopic techniques used to identify this compound?

A5: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in essential oils and other mixtures [, , , , , , , , ]. Infrared spectroscopy (FTIR) is also employed to identify characteristic functional groups present in this compound and its derivatives [, ].

Q6: Is this compound stable under gamma irradiation?

A6: Gamma irradiation of this compound leads to the formation of polymers. Studies have determined a GM value (molecules destroyed per 100 eV absorbed) of 21.7 for pure this compound and 6.5 in aqueous acetic acid, suggesting some resistance to hydroxyl radical attack [].

Q7: Can this compound be synthesized through catalytic hydrogenation?

A7: Yes, this compound can be synthesized via the highly chemoselective homogeneous hydrogenation of neral, a related compound, using rhodium complexes with Xantphos as a ligand [, ]. This reaction proceeds efficiently at low temperatures and pressures, minimizing over-hydrogenation to citronellol.

Q8: Have computational methods been used to study this compound's cyclization?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the diastereoselective cyclization of this compound catalyzed by a dialuminum-substituted silicotungstate []. These calculations revealed that the transition state leading to (-)-isopulegol is sterically and electronically favored, explaining the observed selectivity.

Q9: How does modifying this compound's structure impact its ability to inhibit bitterness?

A9: Research into this compound's bitterness-inhibiting properties suggests that the aldehyde function at carbon 1, the (R)-configuration at carbon 3, and a hydrophobic carbon chain are crucial for activity []. Modifications affecting these features lead to reduced or abolished activity.

Q10: Does the length of the carbon chain in this compound analogs influence their activity as TAS2R43 antagonists?

A10: Yes, structure-activity relationship studies have identified 3-methyl-branched aliphatic aldehydes with a carbon chain of at least four carbon atoms as the most potent TAS2R43 antagonists []. This suggests that chain length plays a role in the interaction with the receptor.

Q11: Are there methods for stabilizing this compound during extraction?

A11: While specific formulation strategies are not detailed in the provided research, the isolation of this compound from natural sources often involves vacuum fractional distillation, which helps preserve its stability by operating at lower temperatures [, , ].

Q12: How is this compound metabolized in mammals?

A12: Studies in rabbits have shown that this compound undergoes regioselective oxidation, with the trans-positioned methyl group being carboxylated [].

Q13: What in vitro models have been used to study this compound's effects on P-glycoprotein?

A13: Researchers have employed Caco-2 cell monolayers, a model for intestinal epithelial barrier, to investigate the impact of (R)-(+)-citronellal on P-glycoprotein (P-gp) mediated transport. Results indicated that (R)-(+)-citronellal significantly reduced the efflux ratio of digoxin, a P-gp substrate, suggesting its potential to modulate drug absorption [].

Q14: Has this compound demonstrated anticancer activity in preclinical models?

A14: Yes, this compound has shown promising anticancer effects in preclinical studies. For instance, it demonstrated potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231 in vitro []. Additionally, this compound significantly inhibited tumor growth in mice bearing Ehrlich Ascites Carcinoma, highlighting its potential as a chemotherapeutic agent [].

Q15: What is the acute toxicity profile of this compound?

A15: Acute toxicity studies in mice revealed that Eucalyptus citriodora essential oil, containing a significant amount of this compound, had an LD50 of 5,000 mg/kg, while pure this compound had an LD50 of 2,609 mg/kg []. These values suggest a relatively low acute toxicity profile.

Q16: Can waste materials be utilized for the catalytic conversion of this compound?

A17: Yes, research has shown that waste fluid catalytic cracking (FCC) catalysts can be effectively utilized as carriers for nickel catalysts in the selective hydrogenation of citral to this compound []. This approach offers a sustainable solution for waste management while producing a valuable chemical.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)